molecular formula C15H15N5O5S B5016331 2-[(2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZAMIDE

2-[(2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZAMIDE

カタログ番号: B5016331
分子量: 377.4 g/mol
InChIキー: LQBXYMUFUFGCRK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(2-{[5-(Acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetyl)amino]benzamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a complex structure integrating a substituted 2-thiouracil moiety, a benzamide group, and an acetyl linker. The core pyrimidine structure is a privileged scaffold in drug discovery, known for its diverse biological activities. While the specific biological profile and molecular targets of this compound require further experimental investigation, its structure suggests potential as a key intermediate or building block in the synthesis of more complex molecules. Researchers may explore its utility in developing enzyme inhibitors, given that structurally related pyrimidine derivatives have demonstrated activity against various bacterial strains . The compound is provided for research use only and is intended for qualified laboratory professionals. It is not approved for use in humans or animals. Researchers are encouraged to consult the scientific literature for the latest findings on this and related compounds.

特性

IUPAC Name

2-[[2-[(5-acetamido-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O5S/c1-7(21)17-11-13(24)19-15(20-14(11)25)26-6-10(22)18-9-5-3-2-4-8(9)12(16)23/h2-5H,6H2,1H3,(H2,16,23)(H,17,21)(H,18,22)(H2,19,20,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBXYMUFUFGCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=C(NC1=O)SCC(=O)NC2=CC=CC=C2C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of urea with β-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Acetylamino Group: The acetylamino group is introduced via acetylation of the amino group on the pyrimidine ring using acetic anhydride.

    Formation of the Sulfanylacetyl Bridge: The sulfanylacetyl bridge is formed by reacting the pyrimidine derivative with a thiol compound in the presence of a suitable coupling agent.

    Coupling with Benzamide: The final step involves coupling the sulfanylacetyl-pyrimidine intermediate with benzamide under appropriate conditions, such as using a peptide coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Optimization of Reaction Conditions: Adjusting temperature, pH, and solvent systems to maximize yield.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

化学反応の分析

Types of Reactions

2-[(2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of halogen, alkyl, or aryl groups.

科学的研究の応用

2-[(2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biochemistry: Studying enzyme inhibition and protein-ligand interactions.

    Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules or materials.

作用機序

The mechanism of action of 2-[(2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

類似化合物との比較

Structural Analogs with Sulfonamide/Thiazolidinone Moieties

Compound A: 4/3-((4-Oxo-5-(2-Oxoindolin-3-Ylidene)thiazolidin-2-Ylidene)amino) Benzenesulfonamides

  • Structural Similarities: Sulfonamide group and heterocyclic core (thiazolidinone) resemble the pyrimidinone and sulfanyl linker in the target compound.
  • Key Differences: Thiazolidinone replaces pyrimidinone; indole substituent adds bulk.
  • Activity : Carbonic anhydrase inhibition (IC₅₀ = 8–120 nM) and anticancer activity (GI₅₀ = 1.5–4.2 µM) via tubulin disruption. The target compound’s hydroxyl and acetyl groups may enhance solubility compared to Compound A’s lipophilic indole.

Benzamide Derivatives with Sulfanyl Linkers

Compound B: 2-Chloro-N-[1-(5-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide (ZVT)

  • Structural Similarities : Benzamide core and sulfanyl linker.
  • Key Differences: Triazole ring replaces pyrimidinone; fluorophenoxy group increases hydrophobicity.
  • Activity: Targets Mycobacterium tuberculosis (Mtb) β-ketoacyl ACP synthase I (MtKasA, MIC = 1.6 µM). The target compound’s pyrimidinone may improve hydrogen bonding compared to ZVT’s triazole.

Compound C: 3-(Hydroxyamino)-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide (OT4)

  • Structural Similarities: Benzamide scaffold with polar substituents (hydroxyamino, trifluoromethyl).
  • Key Differences: Lacks the pyrimidinone-sulfanyl bridge; phenylethyl group enhances lipophilicity.
  • Activity: Inhibits Mtb decaprenylphosphoryl-β-D-ribose 2′-epimerase (MtDprE1, IC₅₀ = 0.18 µM). The target compound’s pyrimidinone could offer broader enzyme affinity.

Acylated Benzamide Impurities

Compound D : N-Acyl impurity and Compound E : O-Acyl impurity

  • Structural Similarities: Complex benzamide derivatives with acylated amino groups.
  • Key Differences: Ester (O-acyl) vs. amide (N-acyl) linkages; bulky phenoxy substituents.
  • Relevance: Highlight the importance of regiochemistry in acylated benzamides. The target compound’s acetyl group on the pyrimidinone may reduce metabolic instability compared to these impurities.

Pharmacological and Physicochemical Properties

Property Target Compound Compound A Compound B (ZVT) Compound C (OT4)
Molecular Weight ~450 g/mol (estimated) 400–450 g/mol 477.95 g/mol 341.3 g/mol
LogP ~1.5 (predicted) 2.8–3.5 3.9 2.1
Key Targets Hypothesized: DprE1, MtKasA Carbonic anhydrase IX/XII MtKasA MtDprE1
Bioactivity N/A (predicted IC₅₀ ~1–5 µM) IC₅₀ = 8–120 nM MIC = 1.6 µM IC₅₀ = 0.18 µM
Solubility Moderate (hydroxyl groups) Low (lipophilic indole) Low (fluorophenoxy) Moderate (trifluoromethyl)

Mechanistic Insights from Docking Studies

  • The pyrimidinone’s hydroxyl and oxo groups may form hydrogen bonds with catalytic residues in enzymes like DprE1, similar to interactions observed with OT4’s hydroxyamino group .
  • The sulfanyl linker’s flexibility could enhance binding to shallow pockets (e.g., MtKasA) compared to rigid triazoles in ZVT .

Q & A

Q. What experimental strategies are recommended to optimize the synthesis yield of 2-[(2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZAMIDE?

To enhance synthesis efficiency, consider varying reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and catalyst loading. For example, sulfanyl group coupling reactions often benefit from mild bases like triethylamine to avoid side reactions . Monitor reaction progress using HPLC or TLC, and purify intermediates via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity fractions .

Q. How can researchers confirm the molecular structure and purity of this compound post-synthesis?

Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 2D (COSY, HSQC) spectra to verify connectivity of the dihydropyrimidinyl, sulfanyl, and benzamide moieties .
  • IR : Confirm functional groups (e.g., C=O at ~1680 cm1^{-1}, N-H stretching at ~3300 cm1^{-1}) .
  • Mass spectrometry : Use HRMS (High-Resolution MS) to validate molecular weight and fragmentation patterns. Cross-validate with elemental analysis for C, H, N, S content .

Q. What stability tests are critical for ensuring the compound’s integrity under storage conditions?

Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (40–75% RH) over 1–6 months. Monitor degradation via HPLC-UV and quantify hydrolytic or oxidative byproducts (e.g., sulfoxide formation from sulfanyl groups) . Use inert atmospheres (argon) for long-term storage to minimize oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Address discrepancies by:

  • Assay standardization : Validate cell-based assays (e.g., IC50_{50}) using positive controls (e.g., known enzyme inhibitors) and replicate experiments across independent labs .
  • Impurity profiling : Characterize synthetic byproducts (e.g., oxidized sulfanyl derivatives) via LC-MS and test their bioactivity to isolate the true active species .
  • Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target-binding affinity and rule off-target effects .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

Employ molecular docking (e.g., AutoDock Vina) to model binding poses in enzyme active sites, prioritizing hydrogen bonds with hydroxyl/acetamide groups and hydrophobic interactions with aromatic residues . Validate predictions with molecular dynamics simulations (GROMACS) to assess stability over 100-ns trajectories. Cross-reference with experimental SAR data to refine models .

Q. How can in silico ADMET profiling guide experimental design for preclinical studies?

Use tools like SwissADME or ProTox-II to predict:

  • Absorption : LogP values >3 may indicate poor solubility; consider salt formation or co-solvents.
  • Toxicity : Screen for hepatotoxicity risks via cytochrome P450 inhibition assays .
  • Metabolic pathways : Identify potential sulfoxidation or glucuronidation sites using MetaPrint2D . Validate predictions with in vitro microsomal stability assays .

Methodological and Analytical Questions

Q. What advanced chromatographic techniques are recommended for separating stereoisomers or tautomers of this compound?

Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) and isopropanol/hexane mobile phases to resolve enantiomers. For tautomeric forms (e.g., keto-enol), employ UHPLC-MS with acidic buffers (0.1% formic acid) to stabilize specific tautomers during analysis .

Q. How should researchers design experiments to assess the compound’s environmental fate and ecotoxicological impact?

Follow OECD guidelines for:

  • Biodegradation : Use closed-bottle tests (OECD 301D) to measure BOD/COD ratios over 28 days.
  • Aquatic toxicity : Conduct Daphnia magna acute immobilization assays (OECD 202) and algal growth inhibition tests (OECD 201) .
  • Bioaccumulation : Calculate logKow_{ow} and BCF (bioconcentration factor) via octanol-water partitioning experiments .

Handling and Compliance

Q. What safety protocols are essential for handling sulfanyl-containing derivatives of this compound?

  • Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation/contact.
  • Test for sulfhydryl reactivity with Ellman’s reagent to quantify free thiols and assess oxidation risks .
  • Dispose of waste via certified hazardous waste contractors, adhering to EPA/DOT regulations .

Q. How can researchers ensure compliance with regulatory frameworks during cross-disciplinary studies?

  • Document synthesis and handling procedures per REACH and GLP standards.
  • For international collaborations, align with the Nagoya Protocol for material transfer agreements .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。